molecular formula C24H25N3O5S2 B2422577 2-[4-(3-METHOXYBENZENESULFONAMIDO)BENZAMIDO]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXAMIDE CAS No. 690244-97-4

2-[4-(3-METHOXYBENZENESULFONAMIDO)BENZAMIDO]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXAMIDE

Cat. No.: B2422577
CAS No.: 690244-97-4
M. Wt: 499.6
InChI Key: QYPGVTVSVYPGEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(3-METHOXYBENZENESULFONAMIDO)BENZAMIDO]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological and chemical properties, making them valuable in various fields such as medicinal chemistry, material science, and industrial applications .

Properties

IUPAC Name

2-[[4-[(3-methoxyphenyl)sulfonylamino]benzoyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O5S2/c1-32-17-6-5-7-18(14-17)34(30,31)27-16-12-10-15(11-13-16)23(29)26-24-21(22(25)28)19-8-3-2-4-9-20(19)33-24/h5-7,10-14,27H,2-4,8-9H2,1H3,(H2,25,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYPGVTVSVYPGEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CCCCC4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(3-METHOXYBENZENESULFONAMIDO)BENZAMIDO]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXAMIDE typically involves multiple steps, including the formation of the thiophene ring and subsequent functionalization. Common synthetic methods include:

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

2-[4-(3-METHOXYBENZENESULFONAMIDO)BENZAMIDO]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives .

Scientific Research Applications

2-[4-(3-METHOXYBENZENESULFONAMIDO)BENZAMIDO]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(3-METHOXYBENZENESULFONAMIDO)BENZAMIDO]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXAMIDE involves interaction with specific molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(3-METHOXYBENZENESULFONAMIDO)BENZAMIDO]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXAMIDE is unique due to its specific functional groups and structural configuration, which confer distinct biological and chemical properties. Its combination of a sulfonylamino group and a tetrahydrocyclohepta[b]thiophene ring system sets it apart from other thiophene derivatives .

Biological Activity

The compound 2-[4-(3-methoxybenzenesulfonamido)benzamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide is a member of the cyclohepta[b]thiophene family known for its diverse biological activities. This article delves into its synthesis, biological efficacy, mechanisms of action, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves multi-step processes that include the formation of sulfonamide intermediates and subsequent coupling reactions. The general synthetic route can be summarized as follows:

  • Formation of Sulfonamide Intermediate : Reaction of 3-methoxybenzenesulfonyl chloride with an appropriate amine.
  • Coupling Reaction : The sulfonamide intermediate is reacted with 4-fluoroaniline to yield the final product.
  • Purification : Techniques such as recrystallization or chromatography are employed to achieve high purity.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of compounds incorporating the cyclohepta[b]thiophene scaffold. For instance, a related compound demonstrated significant antiproliferative activity against various cancer cell lines, including:

Cell LineGI50 (μM)
A549 (Lung)0.362
OVACAR-4 (Ovarian)2.01
CAKI-1 (Kidney)0.69
T47D (Breast)0.362

These findings suggest that compounds structurally similar to 2-[4-(3-methoxybenzenesulfonamido)benzamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide may exhibit potent anticancer activity through mechanisms such as tubulin polymerization inhibition and induction of apoptosis in cancer cells .

The proposed mechanisms of action for this compound include:

  • Cell Cycle Arrest : Induction of G2/M phase arrest in cancer cells.
  • Apoptosis Induction : Activation of caspases (3, 8, and 9), leading to programmed cell death.
  • Inhibition of Tubulin Polymerization : This mechanism is critical for preventing cancer cell division and proliferation .

Additional Biological Activities

Beyond anticancer effects, compounds in this class may also exhibit:

  • Antimicrobial Properties : Some studies suggest potential activity against bacterial strains.
  • Anti-inflammatory Effects : Research indicates possible modulation of inflammatory pathways.

Study on Antiproliferative Activity

A study published in August 2020 evaluated a series of cyclohepta[b]thiophene derivatives for their antiproliferative effects against a panel of human cancer cell lines. Compound 17 from the study showed promising results with GI50 values ranging from submicromolar to low micromolar concentrations across several tested lines .

In Vivo Studies

In vivo studies using murine models have also demonstrated the efficacy of cyclohepta[b]thiophene derivatives in reducing tumor growth compared to untreated controls. Such studies are crucial for understanding the translational potential of these compounds into clinical settings.

Q & A

Q. What are the optimal synthetic routes for 2-[4-(3-Methoxybenzenesulfonamido)benzamido]-cyclohepta[b]thiophene-3-carboxamide?

The synthesis involves multi-step reactions:

  • Step 1 : Cyclocondensation of substituted thiophene precursors with cycloheptane derivatives under reflux in aprotic solvents (e.g., DMF or THF) to form the fused thiophene-cycloheptane core .
  • Step 2 : Sulfonylation of the benzamido group using 3-methoxybenzenesulfonyl chloride in the presence of triethylamine (TEA) as a catalyst, followed by purification via column chromatography .
  • Step 3 : Final carboxamide formation via hydrolysis of ester intermediates under acidic or basic conditions, monitored by TLC and HPLC .
    Key Considerations : Reaction temperature (60–80°C) and solvent polarity significantly impact yield (typically 45–65%).

Q. What analytical techniques are critical for characterizing this compound’s purity and structural integrity?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm regioselective functionalization of the cyclohepta[b]thiophene core and sulfonamido group placement .
  • HPLC : Purity assessment (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .
  • Mass Spectrometry (HRMS) : Validates molecular weight (calculated: ~500 g/mol) and isotopic patterns .

Q. What initial biological screening assays are recommended for this compound?

  • Antimicrobial Activity : Broth microdilution assays against Mycobacterium tuberculosis (MIC values) and Gram-negative/-positive bacteria .
  • Anticancer Screening : MTT assays on HepG2, MCF-7, and A549 cell lines (IC50_{50} determination) .
  • Enzyme Inhibition : Fluorescence-based assays targeting polyketide synthase 13 (Pks13) for mycobacterial studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data (e.g., varying IC50_{50}50​ values across studies)?

  • Methodological Harmonization : Standardize assay conditions (e.g., cell passage number, serum concentration, incubation time) .
  • Structural Analog Testing : Compare activity of derivatives with modified sulfonamido or methoxy groups to identify critical pharmacophores .
  • Molecular Docking : Use AutoDock Vina to model interactions with Pks13 or cancer targets, correlating binding affinity with experimental IC50_{50} .

Q. What strategies improve regioselective functionalization of the cyclohepta[b]thiophene core?

  • Protecting Groups : Temporarily block reactive sites (e.g., carboxamide) during sulfonylation using tert-butoxycarbonyl (Boc) groups .
  • Microwave-Assisted Synthesis : Enhances reaction specificity for sulfonamido attachment at the 4-position .
  • In Situ Monitoring : Real-time FTIR tracks intermediate formation to optimize reaction progress .

Q. How can computational methods predict metabolic stability and toxicity?

  • ADMET Prediction : Use SwissADME or ProTox-II to estimate hepatic clearance, CYP450 inhibition, and hERG channel binding .
  • Metabolite Identification : LC-MS/MS with human liver microsomes identifies oxidative metabolites (e.g., demethylation of the methoxy group) .
  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals to predict reactive sites prone to metabolic degradation .

Q. What in vivo study designs are appropriate for evaluating pharmacokinetics?

  • Rodent Models : Administer compound intravenously (1–5 mg/kg) and orally (10–20 mg/kg) to measure bioavailability and half-life .
  • Tissue Distribution : Radiolabel the compound with 14^{14}C and quantify accumulation in organs via scintillation counting .
  • Toxicity Endpoints : Monitor liver enzymes (ALT/AST) and renal function (creatinine) over 28-day repeated-dose studies .

Q. How can researchers assess the compound’s stability under physiological conditions?

  • pH-Dependent Degradation : Incubate in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) for 24 hours, analyzing degradation by LC-MS .
  • Thermal Stability : DSC/TGA analysis identifies decomposition temperatures (>200°C indicates suitability for solid formulations) .
  • Light Exposure Testing : UV-Vis spectroscopy monitors photodegradation in PBS under UVA/UVB light .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.